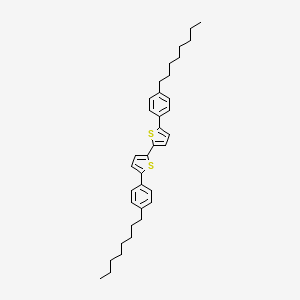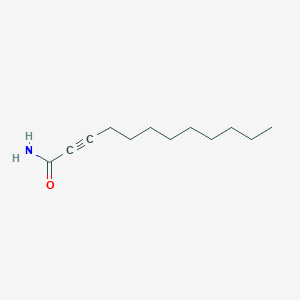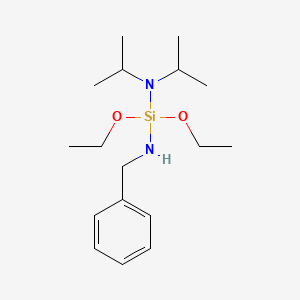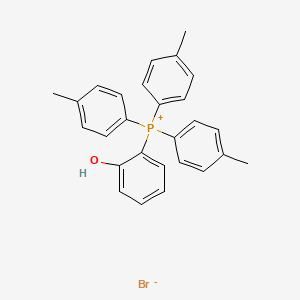![molecular formula C12H16O2 B14194699 1-[4-(2-Hydroxyethyl)phenyl]butan-1-one CAS No. 917567-41-0](/img/structure/B14194699.png)
1-[4-(2-Hydroxyethyl)phenyl]butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-Hydroxyethyl)phenyl]butan-1-one is an organic compound with the molecular formula C12H16O2 It is characterized by a phenyl ring substituted with a hydroxyethyl group and a butanone chain
Méthodes De Préparation
The synthesis of 1-[4-(2-Hydroxyethyl)phenyl]butan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-(2-hydroxyethyl)phenyl with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also a consideration in large-scale production to minimize environmental impact.
Analyse Des Réactions Chimiques
1-[4-(2-Hydroxyethyl)phenyl]butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butanone chain can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[4-(2-Hydroxyethyl)phenyl]butan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical transformations.
Biology: The compound’s structural similarity to certain bioactive molecules makes it a candidate for studying biological pathways and interactions.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on cellular processes and potential therapeutic applications.
Industry: It is used in the manufacture of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 1-[4-(2-Hydroxyethyl)phenyl]butan-1-one exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing cellular pathways. The hydroxyethyl group can participate in hydrogen bonding, while the carbonyl group can act as an electrophilic center in various reactions.
Comparaison Avec Des Composés Similaires
1-[4-(2-Hydroxyethyl)phenyl]butan-1-one can be compared with similar compounds such as:
1-[4-(2-Hydroxyethyl)phenyl]ethanone: This compound has a shorter carbon chain, which may affect its reactivity and applications.
1-[4-(2-Hydroxyethyl)phenyl]propan-1-one: The presence of an additional carbon in the chain can influence its physical and chemical properties.
1-[4-(2-Hydroxyethyl)phenyl]butan-2-one:
The uniqueness of this compound lies in its specific combination of functional groups and molecular structure, which confer distinct properties and reactivity.
Propriétés
Numéro CAS |
917567-41-0 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
1-[4-(2-hydroxyethyl)phenyl]butan-1-one |
InChI |
InChI=1S/C12H16O2/c1-2-3-12(14)11-6-4-10(5-7-11)8-9-13/h4-7,13H,2-3,8-9H2,1H3 |
Clé InChI |
KDPHYDYBEXWIBX-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1=CC=C(C=C1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate](/img/structure/B14194618.png)

![N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14194623.png)
![2-Chloro-4-[2-([1,2]thiazolo[3,4-b]pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14194624.png)
![tert-Butyl [(9-octyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14194628.png)

![5-[(Benzenesulfonyl)methyl]-6-methoxy-1,2,4-triazine](/img/structure/B14194653.png)


![N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14194661.png)
![3-{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194668.png)
![{2-[(But-3-en-1-yl)oxy]phenyl}(2-methoxyphenyl)methanone](/img/structure/B14194675.png)


